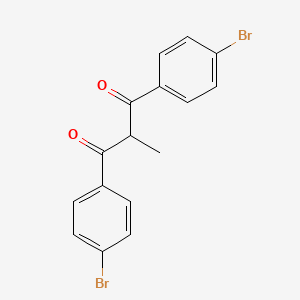

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione

Übersicht

Beschreibung

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is an organic compound with the molecular formula C16H14Br2O2. It is a derivative of acetone, where two bromophenyl groups are attached to the central carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by a condensation reaction. One common method involves the bromination of 4-bromobenzaldehyde, followed by a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

1.1. Hydrazine-Mediated Ring Closure

Reaction with hydrazine hydrate under basic conditions facilitates cyclization. In diethylene glycol with potassium hydroxide (2.0 equiv) at 105–120°C for 3 hours, the diketone undergoes condensation to form 1-bromo-4-isobutylbenzene . Key parameters include:

-

Yield : 52.8% (purity: 89.6%)

-

Conditions : Distillation under reduced pressure (1 mmHg, 100–125°C) .

| Step | Conditions | Outcome |

|---|---|---|

| Hydrazine addition | 105–120°C, 2 h | Reddish-brown intermediate |

| Reflux | 180–200°C, 1 h | Distillation of excess hydrazine/water |

| Workup | Methyl tert-butyl ether extraction | Crude product isolation |

Base-Catalyzed Condensation Reactions

The diketone participates in Claisen-Schmidt condensations under alkaline conditions. For example:

2.1. Optimization of Reaction Parameters

Variations in base strength and solvent polarity significantly impact yields :

| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | KOH (1.0) | EtOH | 18 | 37 |

| 4 | KOH (1.0) | EtOH | 3 | 62 |

| 7 | KOH (1.0) | MeCN | 3 | 60 |

Reflux conditions in ethanol with 1.0 equiv KOH maximize efficiency (62% yield) .

Cyclization with Amines

The diketone reacts with benzylamine to form pyrrolidine-2,3-dione derivatives. For instance:

-

Substrate : 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine-1,6,7-trione .

-

Product : (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione .

-

Characterization : X-ray crystallography (CCDC 2310760) confirms stereochemistry .

Palladium-Catalyzed Cross-Coupling

While not directly reported for this diketone, analogous brominated aromatics undergo Suzuki-Miyaura couplings. For example:

5.1. NMR Analysis

5.2. HRMS Validation

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through:

- Oxidation : Produces carboxylic acids such as 4-bromobenzoic acid.

- Reduction : Converts bromine substituents to hydrogen, yielding 1,3-diphenyl-2-methylpropane-1,3-dione.

- Substitution Reactions : Allows for the introduction of functional groups like hydroxyl or amino groups.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting its use in developing antimicrobial agents .

- Anticancer Research : Investigations into its cytotoxic effects reveal that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry

Due to its ability to interact with biological targets, this compound is being explored as a drug candidate. Its unique structure allows for modifications that can enhance its therapeutic efficacy and specificity against diseases.

Material Science

In materials science, this compound is utilized in:

- Polymer Production : It acts as a precursor for advanced materials with tailored properties.

- Coordination Complexes : Its ability to form complexes with metals makes it valuable in developing novel materials for electronic and photonic applications .

Case Study 1: Antimicrobial Activity

A study tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed that modifications on the bromophenyl rings enhanced selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Bis(4-bromophenyl)propanone: Similar structure but lacks the methyl group on the central carbon atom.

1,3-Bis(4-chlorophenyl)-2-methylpropane-1,3-dione: Chlorine atoms instead of bromine atoms.

1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione: Fluorine atoms instead of bromine atoms.

Uniqueness

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, influencing its physical and chemical properties .

Biologische Aktivität

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of bromine atoms enhances its reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and biological research.

The compound has the following chemical formula: CHBrO. The bromine substituents influence its electronic properties and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | KMnO, CrO |

| Reduction | Converts bromine to hydrogen | LiAlH, H (Pd catalyst) |

| Substitution | Bromine can be replaced by other groups | NaOH, NH |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of similar compounds, it was found that brominated derivatives often exhibit enhanced antibacterial activity compared to their chlorinated counterparts. This increased activity is attributed to the higher electron density provided by bromine atoms .

Case Study:

A study investigated the antimicrobial efficacy of various synthesized compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of this compound showed promising results comparable to standard antibiotics like ampicillin .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of several tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . This suggests a potential mechanism involving interaction with cellular pathways critical for cancer cell survival.

The biological activity of this compound is believed to involve multiple mechanisms:

- Halogen Bonding: The bromine atoms can form halogen bonds with nucleophiles in biological molecules, which may alter their function.

- Metabolic Transformation: The compound can undergo metabolic changes leading to the formation of active metabolites that exert biological effects on target cells.

Safety and Toxicology

Toxicological assessments reveal that this compound does not exhibit significant acute toxicity. Studies indicate a no-observed-adverse-effect level (NOAEL) of 320 mg/kg/day in repeated dose toxicity tests on rats . Moreover, it has shown negative results in mutagenicity tests.

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| NOAEL (Repeated Dose) | 320 mg/kg/day (rat) |

| Skin Sensitization | Not a sensitizer |

| Mutagenicity | Negative |

Eigenschaften

IUPAC Name |

1,3-bis(4-bromophenyl)-2-methylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISJKXRMQCNKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.